![molecular formula C17H19ClN2O5 B13939241 diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate: is a synthetic organic compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate typically involves the reaction of 6-chloroindole with diethyl malonate in the presence of a formamido group. The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, and methanol . The reaction is carried out under controlled temperatures, usually around -20°C, to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .
化学反应分析
Types of Reactions: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and heterocycles .
Biology: In biological research, the compound is used to study various biochemical pathways and interactions. It serves as a probe to investigate the function of specific enzymes and proteins .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial settings, Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is used in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but the compound is known to influence key biochemical processes .
相似化合物的比较
- Diethyl 2-(6-chloro-1H-indol-3-yl)methyl-2-formamidomalonate
- Diethyl 2-(6-chloroindol-3-yl)methyl-2-formamidomalonate
Comparison: Diethyl (6-Chloro-2-indolylmethyl)formamido-malonate is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for specific research applications .
属性
分子式 |
C17H19ClN2O5 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(19-10-21,16(23)25-4-2)9-13-7-11-5-6-12(18)8-14(11)20-13/h5-8,10,20H,3-4,9H2,1-2H3,(H,19,21) |
InChI 键 |
QOBUKPKALMVXHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC2=C(N1)C=C(C=C2)Cl)(C(=O)OCC)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
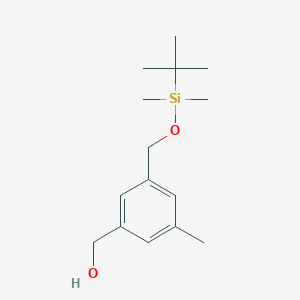

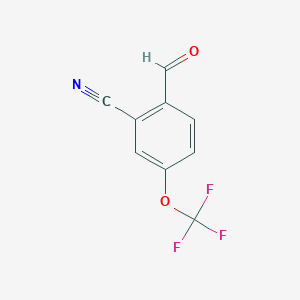
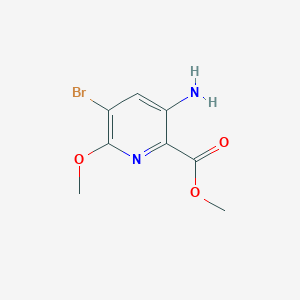
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)

![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
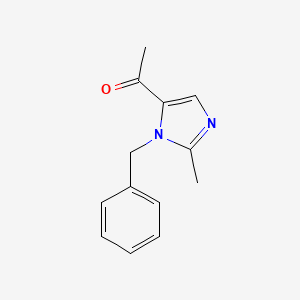
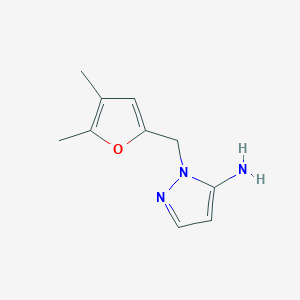
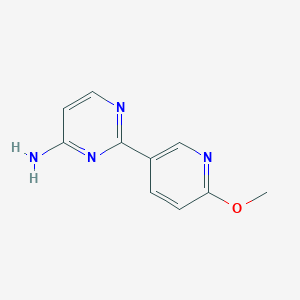
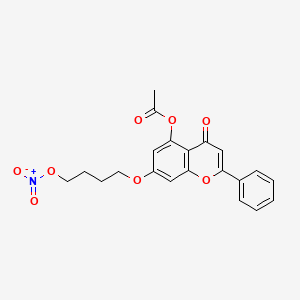

![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
